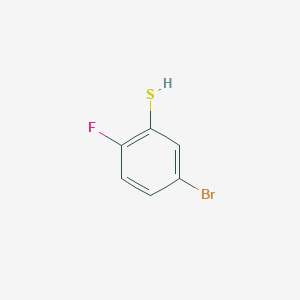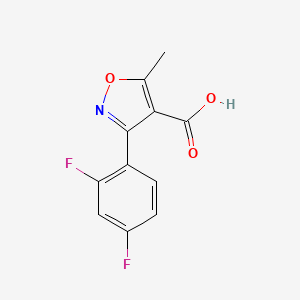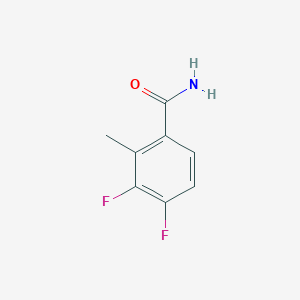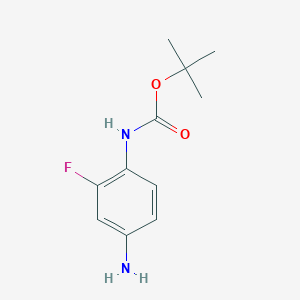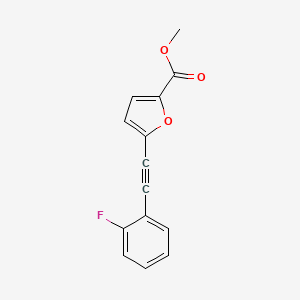
Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate (MFC) is a synthetic compound with a wide range of scientific applications. MFC is a versatile compound that has been used in a variety of fields, including organic synthesis, biochemistry, and drug research. MFC is a useful tool for researchers to study and manipulate the structure and function of proteins and other biological molecules. We will also discuss potential future directions for further research.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Potential
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a structurally related compound, has shown promising results as an antimycobacterial agent. It interferes with iron homeostasis and has been analyzed for its crystal structure and chemical characteristics (Mori et al., 2022).
Organic Synthesis
The compound has been utilized in organic synthesis processes. For instance, fluorine-containing benzo[b]furans have been synthesized using microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions, showcasing the versatility of related furan compounds in chemical synthesis (Ramarao et al., 2004).
Biological Activity Studies
A derivative, methyl-5-(hydroxymethyl)-2-furan carboxylate, and its variants were examined for their biological activities, including cytotoxicity against cancer cell lines and antibacterial properties. This indicates the potential medical and biological research applications of such compounds (Phutdhawong et al., 2019).
Catalytic Applications
In the field of catalysis, derivatives like methyl 5-bromo-2-furoate have been used for the direct arylation of heteroaromatics. This demonstrates their utility in facilitating chemical reactions, particularly in the synthesis of biheteroaryls (Fu et al., 2012).
Biomass-Derived Platform Molecule
Derivatives such as ethyl 5-(chloromethyl)furan-2-carboxylate have shown promise in expanding the derivative scope of biomass-derived platform molecules like 5-(chloromethyl)furfural (CMF), indicating their role in sustainable and renewable chemical processes (Ling et al., 2022).
Eigenschaften
IUPAC Name |
methyl 5-[2-(2-fluorophenyl)ethynyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c1-17-14(16)13-9-8-11(18-13)7-6-10-4-2-3-5-12(10)15/h2-5,8-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCSBXNKGKARLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C#CC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

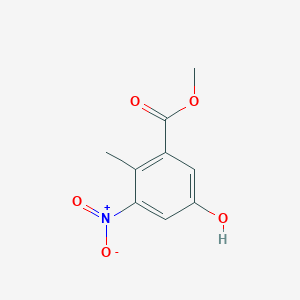
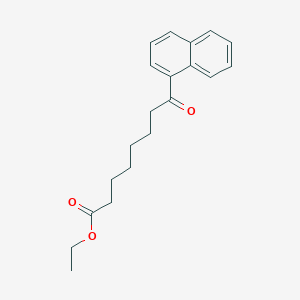
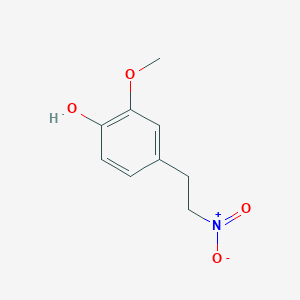
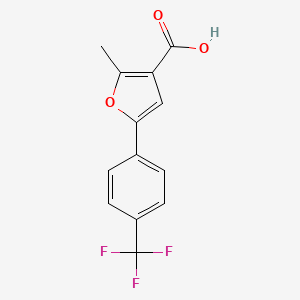
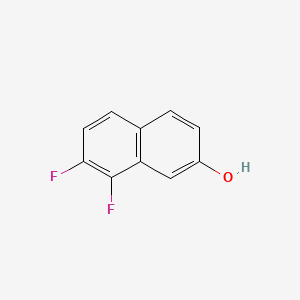
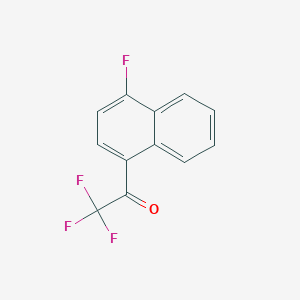
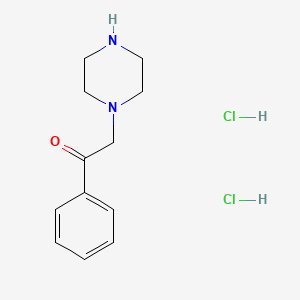
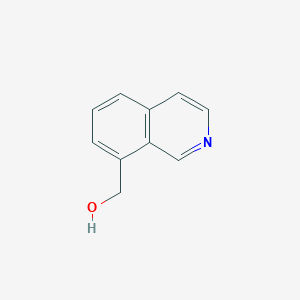
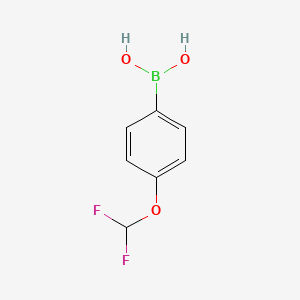
![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)
